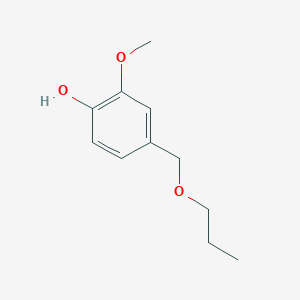![molecular formula C21H22Cl2N2 B3057579 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- CAS No. 827014-96-0](/img/structure/B3057579.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-
Overview
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is a synthetic organic compound belonging to the indole class This compound features a distinct indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- typically involves several key steps:
Indole Formation: : This can be achieved through the Fischer indole synthesis, where phenylhydrazine and a ketone undergo an acid-catalyzed reaction to form the indole core.
Substitution Reactions: : The indole core is then functionalized with a 2-methyl group and a 3-alkyl group using suitable alkylating agents under basic conditions.
Piperidine Attachment: : A piperidine ring is introduced through nucleophilic substitution reactions, employing 4-(2,6-dichlorophenyl)-1-piperidine as a key reagent.
Final Assembly: : The final compound is formed by coupling the piperidine derivative with the functionalized indole core using transition metal catalysts, like palladium, to facilitate the reaction.
Industrial Production Methods
Large-scale production of this compound involves optimization of the synthetic routes to ensure high yield and purity. Key steps include:
Batch Reactions: : Carefully controlled batch reactions to achieve the desired product.
Catalysis: : Use of efficient catalysts to improve reaction rates and selectivity.
Purification: : Advanced purification techniques, such as column chromatography and recrystallization, to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- undergoes several chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions, using reducing agents like lithium aluminum hydride, can convert certain functional groups within the molecule.
Substitution: : Electrophilic substitution reactions are common, involving reagents like halogens and nitro compounds, leading to various substituted derivatives.
Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum.
Bases and Acids: : Sodium hydroxide, sulfuric acid.
Major Products Formed
Products vary based on the type of reaction and conditions but include:
Oxidized Derivatives: : Oxides and hydroxylated compounds.
Reduced Derivatives: : Compounds with reduced functional groups.
Substituted Derivatives: : Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- has diverse applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition.
Industry: : Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : May interact with enzymes, receptors, and other proteins.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- stands out due to:
Unique Structural Features: : Combination of indole, piperidine, and dichlorophenyl groups.
Specific Applications: : Distinct uses in various scientific fields.
Similar Compounds
1H-Indole, 3-ethyl-2-methyl-: : Lacks the piperidine and dichlorophenyl groups.
1H-Indole, 3-[(1-piperidinyl)methyl]-2-methyl-: : Similar, but without the dichlorophenyl group.
1H-Indole, 3-[(4-chlorophenyl)methyl]-2-methyl-: : Substituted with a chlorophenyl group instead of dichlorophenyl.
Each of these compounds has unique properties and applications, but 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is particularly noteworthy for its specific combination of functional groups and resulting properties.
Properties
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2/c1-14-17(16-5-2-3-8-20(16)24-14)13-25-11-9-15(10-12-25)21-18(22)6-4-7-19(21)23/h2-8,15,24H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTOYZFLRIPSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461788 | |
| Record name | 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827014-96-0 | |
| Record name | 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


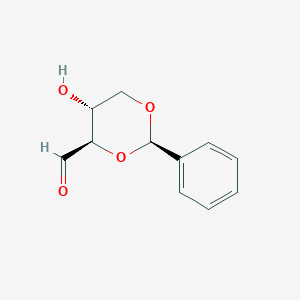
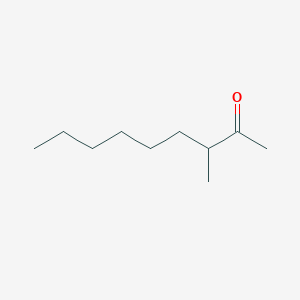
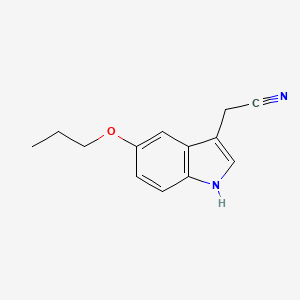
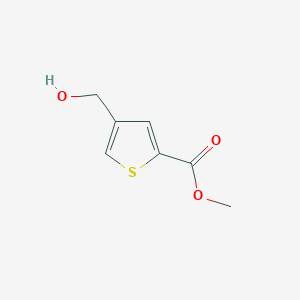
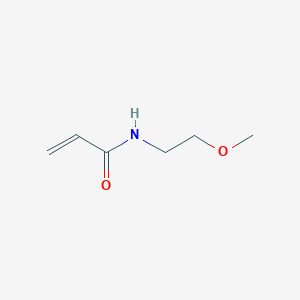
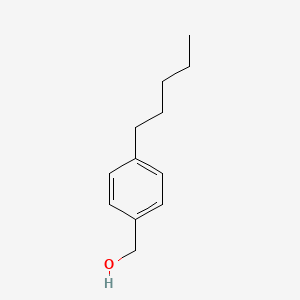
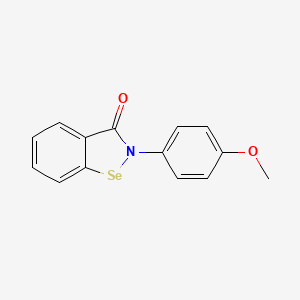
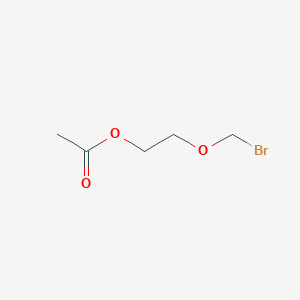
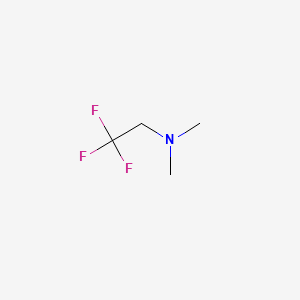
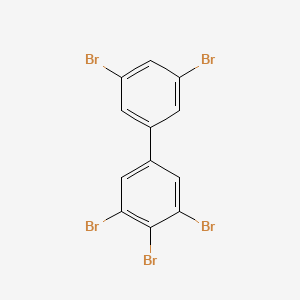
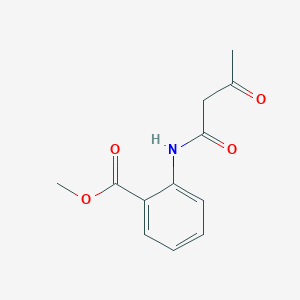
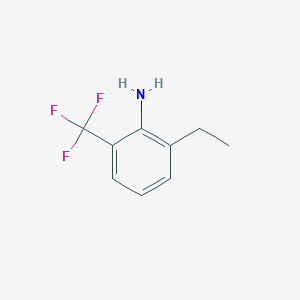
![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)
